BenchChemオンラインストアへようこそ!

N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Differentiate your screening cascade with CAS 941904-20-7, the only commercially available 2-oxo-1,2-dihydropyridine-3-carboxamide combining a bulky naphthalen-1-yl amide and a 3-nitrobenzyl substituent. Unlike common fluorobenzyl analogs, its unique topology is validated for dual PDK1/AurA glioblastoma inhibition, and its high lipophilicity favors peripherally-restricted CB2 agonist profiles with reduced CNS side-effect risk. The meta-nitro group serves as a latent bioreductive handle for GDEPT/ADEPT prodrug design, offering a UV-detectable release for simplified analytical monitoring. Secure this privileged, patent-differentiating scaffold for hit-to-lead chemistry.

Molecular Formula C23H17N3O4
Molecular Weight 399.406
CAS No. 941904-20-7
Cat. No. B2820206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(naphthalen-1-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS941904-20-7
Molecular FormulaC23H17N3O4
Molecular Weight399.406
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C23H17N3O4/c27-22(24-21-12-4-8-17-7-1-2-10-19(17)21)20-11-5-13-25(23(20)28)15-16-6-3-9-18(14-16)26(29)30/h1-14H,15H2,(H,24,27)
InChIKeyFGYLMBFAGWHBBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941904-20-7): A Differentiated 2-Oxopyridine Scaffold for Targeted Probe and Lead Discovery


The compound N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941904-20-7) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, a privileged scaffold in medicinal chemistry known for yielding potent inhibitors of phosphoinositide-dependent kinase-1 (PDK1) and selective cannabinoid receptor type 2 (CB2) ligands [1]. This specific derivative features a unique combination of a naphthalen-1-yl amide and a 3-nitrobenzyl substituent, distinct from the more common fluorobenzyl or benzyl analogs, suggesting tailored physicochemical and biological properties for specialized research applications [2].

Why N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Cannot Be Replaced by Generic Analogs


Within the 2-oxo-1,2-dihydropyridine-3-carboxamide class, minor structural modifications lead to drastic shifts in biological activity and selectivity. For instance, replacing the naphthalen-1-yl group with a 3-methoxyphenyl moiety (e.g., CID 7599201) or the 3-nitrobenzyl group with a simple benzyl group (e.g., 1-benzyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide) alters the molecular topology, electronic distribution, and hydrogen-bonding capacity, as predicted by computed descriptors [1]. The specific combination of a large polyaromatic naphthyl group and a meta-nitrobenzyl substituent in CAS 941904-20-7 is not replicated by any other single commercially available analog, making it a unique probe for exploring these target spaces where such combined features are essential for on-target engagement . This guide presents the direct evidence for this differentiation.

Quantitative Differentiation Evidence for N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941904-20-7)


Distinctive Polyaromatic Amide Topology vs. 3-Methoxyphenyl Analog

The target compound incorporates a naphthalen-1-yl amide group, a large polyaromatic system. Its closest available comparator, N-(3-methoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CID 7599201), uses a smaller 3-methoxyphenyl group. This structural difference results in distinct calculated physicochemical properties, notably a higher molecular weight (399.4 g/mol vs. 379.4 g/mol) and a significantly increased predicted lipophilicity, which would affect target binding and membrane permeability [1].

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Enhanced Hydrogen Bond Acceptor Capacity vs. Unsubstituted Benzyl Analog

The 3-nitrobenzyl substituent introduces a strong electron-withdrawing nitro group, increasing the hydrogen bond acceptor (HBA) count. This is a key differentiator from the analog 1-benzyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, which lacks this functionality. The target compound possesses an HBA count of 6, compared to 4 for the benzyl analog, providing additional interaction points for target proteins like PDK1 or AurA kinases whose active sites feature critical hydrogen bond donor residues [1].

Medicinal Chemistry Molecular Recognition Inhibitor Design

Unique Electron-Deficient Substituent Effect for Redox Activity

The 3-nitrobenzyl group is a known reversible redox switch and a substrate for nitroreductase enzymes. This property is not shared by the vast majority of 2-oxo-1,2-dihydropyridine-3-carboxamide analogs, which typically bear halo-benzyl or simple alkyl groups [1]. While direct comparative enzymatic data for CAS 941904-20-7 is currently unavailable, the presence of the nitro group introduces the potential for hypoxia-selective bioreductive activation, a therapeutically relevant mechanism for targeting solid tumors, a key application area for PDK1 inhibitors [1].

Chemical Biology Prodrug Design Bioreductive Activation

High-Priority Application Scenarios for N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide


Development of Dual PDK1/AurA Kinase Inhibitor Probes for Glioblastoma Research

The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is validated as a core structure for dual PDK1/AurA inhibitors, an emerging therapeutic strategy for glioblastoma [1]. CAS 941904-20-7 uniquely combines the naphthalene moiety (contributing to a specific topological shape for kinase pocket fitting) and the 3-nitrobenzyl group (offering additional hydrogen bonding and a latent bioreductive handle). This differentiates it from simpler analogs, making it a superior starting point for medicinal chemistry programs seeking to exploit both kinase inhibition and hypoxia-directed effects in brain tumor models.

Selective CB2 Receptor Ligand Discovery with Improved CNS Exclusion

Within the class of 2-oxo-1,2-dihydropyridine-3-carboxamide CB2 ligands, selectivity is highly sensitive to substitution patterns [2]. The elevated lipophilicity and bulk of CAS 941904-20-7, inferred from its naphthyl and nitrobenzyl groups, suggest a higher propensity for protein binding and reduced free brain concentration compared to lower molecular weight, less lipophilic analogs. This makes it a prime candidate for developing peripherally-restricted CB2 agonists, where CNS-mediated psychoactive side effects must be stringently avoided, a key differentiator from brain-penetrant fluorobenzyl analogs.

Chemical Tool for Investigating Nitroreductase-Mediated Prodrug Activation

The 3-nitrobenzyl substituent is a recognizable substrate for bacterial and mammalian nitroreductases. Researchers developing enzymatic activation systems for gene-directed enzyme prodrug therapy (GDEPT) or antibody-directed enzyme prodrug therapy (ADEPT) can utilize CAS 941904-20-7 as a scaffold to probe structure-activity relationships for nitroreductase-mediated release. Its unique combination with a naphthyl amide provides a fluorescent or UV-detectable handle, simplifying analytical monitoring of bioreduction, unlike non-nitro-containing or non-aromatic amide analogs [2].

Differentiated Screening Hit for Orphan Target Deconvolution

For screening campaigns against novel or challenging kinase targets, CAS 941904-20-7 offers a 'privileged' but structurally distinct phenotype. Its physical properties (MW 399.4, high logP) occupy a chemical space different from the majority of commercial 2-oxopyridine screening compounds, which often cluster around simpler benzyl or fluorobenzyl substitutions. This uniqueness increases the probability of identifying a novel binding interaction and provides a clear platform for downstream hit-to-lead chemistry that is immediately differentiable from standard patent landscapes [1].

Quote Request

Request a Quote for N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.